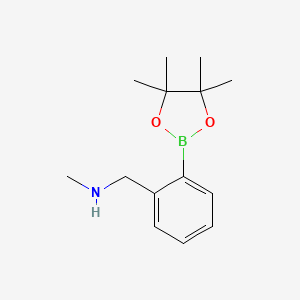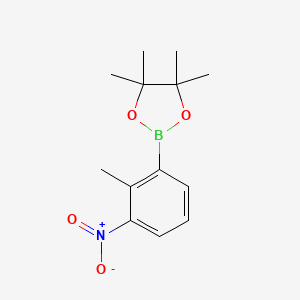
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride
説明
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 . The canonical SMILES string is CC1C(NC2=CC=CC=C2N1)C . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.23 g/mol . Other computed properties include XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 . The exact mass and monoisotopic mass are both 162.115698455 g/mol .科学的研究の応用
Chemical Synthesis and Modification
The reductive metallation of quinoxaline derivatives, such as 6,7-dimethyl-2,3-diphenylquinoxaline, has been utilized to form dianions that undergo alkylation and acylation reactions, demonstrating the chemical versatility of these compounds for creating dihydro derivatives (Ş. Kaban & F. Aydogan, 2008). Furthermore, the cyclization of N-(1,1-dimethylpropargyl)anilines to yield substituted dihydroquinolines underscores the potential for generating a diverse array of quinoxaline-based structures for various applications (N. Williamson & A. Ward, 2005).
Photocatalytic Applications
Porphyrazines, synthesized from quinoxaline derivatives, have shown promise as photocatalysts for environmental water purification, aligning with green chemistry principles by utilizing solar energy for the photocatalytic oxidation of pollutants (H. Abdel-Razik, H. A. Almahy, & Y. A. El-Badry, 2018). This research highlights the potential of quinoxaline derivatives in sustainable environmental technologies.
Synthesis of Novel Compounds
The development of new synthetic routes to create 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines showcases the compound's utility in generating novel chemical structures with potential applications in material science and pharmaceuticals (A. Vlaskina & V. Perevalov, 2006).
Advanced Material Research
Quinoxaline derivatives have been explored for their applications in advanced materials, such as in the synthesis of hydrazono-thiazole derivatives decorated with tetrahydrocarbazole pendants for photophysical studies, indicating their potential in optoelectronic devices and sensors (D. Gautam & R. P. Chaudhary, 2015).
特性
IUPAC Name |
2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDRKQURKMDGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C2N1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















